molecular formula C8H15N3 B13247583 (butan-2-yl)(1H-imidazol-2-ylmethyl)amine

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine

Cat. No.: B13247583
M. Wt: 153.22 g/mol
InChI Key: COVUXBAGPYPNIL-UHFFFAOYSA-N
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Description

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine is a chemical compound with the molecular formula C8H15N3 It consists of a butan-2-yl group attached to an imidazol-2-ylmethyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine typically involves the reaction of butan-2-amine with an imidazole derivative. One common method is the alkylation of imidazole with butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (butan-2-yl)(1H-imidazol-2-ylmethyl)amine: C8H15N3

    (1-Butyl-1H-imidazol-2-yl)methylamine: C8H17N3

    (1-Propyl-1H-imidazol-2-yl)methylamine: C7H15N3

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butan-2-yl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules, making it distinct from other imidazole derivatives .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)butan-2-amine

InChI

InChI=1S/C8H15N3/c1-3-7(2)11-6-8-9-4-5-10-8/h4-5,7,11H,3,6H2,1-2H3,(H,9,10)

InChI Key

COVUXBAGPYPNIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=NC=CN1

Origin of Product

United States

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